Pestalone
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Overview
Description
Pestalone is a natural product found in Pestalotia with data available.
Scientific Research Applications
Synthetic Analogues and Antibiotic Activity
Pestalone, a chlorinated and prenylated benzophenone antibiotic, has garnered interest due to its strong activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Synthetic studies have focused on creating analogues of this compound, highlighting its potential as an antibiotic. Key synthesis steps include nucleophilic addition to a prenylated benzaldehyde and oxidation, along with aryl-allyl coupling techniques like the Stille reaction and nickel π-allyl complex coupling (Kaiser & Schmalz, 2003).
Isolation from Marine Fungus and Antibacterial Properties
This compound was isolated from a marine fungus, produced only when co-cultured with a specific marine bacterium. This fungus, from the genus Pestalotia, was found on the brown alga Rosenvingea sp. in the Bahamas. This compound exhibits moderate cytotoxicity against tumor cell lines and potent antibiotic activity against MRSA and vancomycin-resistant Enterococcus faecium (Cueto et al., 2001).
Reevaluation of Antibiotic and Antifungal Activity
Further studies on this compound and its synthetic derivatives, including pestalachloride A, reassessed its antibiotic efficacy. Contrary to earlier reports, the activity against different MRSA strains was found to be in the range of 3-10 μg/mL. None of the derivatives exhibited higher activities compared to this compound against MRSA and a series of plant pathogens (Augner et al., 2013).
Total Synthesis and Conversion into Related Compounds
Total synthesis of this compound has enabled the preparation of substantial amounts for further research. Surprising transformations were observed during synthesis, shedding light on the potential biosynthetic relationship of this compound with related compounds like pestalachlorides. This synthesis has opened avenues for exploring this compound’s biological potential and its limited availability from natural sources (Slavov et al., 2010).
N-Capping and Light-Induced Synthesis
Research on this compound led to the discovery of unique reactivities, such as its conversion into pestalachloride A. The reaction of 2-formyl-arylketones with ammonia and primary amines under mild conditions produces 3-substituted isoindolinones, offering new options for the derivatization of primary amines and access to pharmaceutically relevant substituted isoindolinones (Augner et al., 2011).
Properties
Molecular Formula |
C21H20Cl2O6 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-hydroxy-6-methoxy-4-methylbenzoyl)-4,6-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C21H20Cl2O6/c1-9(2)5-6-11-13(25)7-14(26)12(8-24)15(11)19(27)16-20(28)17(22)10(3)18(23)21(16)29-4/h5,7-8,25-26,28H,6H2,1-4H3 |
InChI Key |
ACRANQNXYMAQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)C(=O)C2=C(C(=CC(=C2C=O)O)O)CC=C(C)C)O)Cl |
Synonyms |
pestalone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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